3-Methyl-1-nitro-1H-pyrazole
Overview
Description
3-Methyl-1-nitro-1H-pyrazole is a chemical compound with the molecular formula C4H5N3O2 . It is a derivative of pyrazole, a five-membered aromatic ring structure with two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazole derivatives, including 3-Methyl-1-nitro-1H-pyrazole, have been synthesized using various methods. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which can then be converted to pyrazoles . Another approach involves a one-pot three-component synthesis involving isatin, ethyl-cyanoacetate, and 3-methyl-1-phenyl-2-pyrazolin-5-one .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-nitro-1H-pyrazole consists of a five-membered ring with two nitrogen atoms adjacent to three carbon atoms . The InChI representation of the molecule is InChI=1S/C4H5N3O2/c1-4-2-3-6 (5-4)7 (8)9/h2-3H,1H3
.
Chemical Reactions Analysis
The chemical reactivity of 3-Methyl-1-nitro-1H-pyrazole and its derivatives has been studied in various contexts. For instance, 3-Methyl-1-nitro-1H-pyrazole can react with different aryl isocyanates or arylisothiocyanates or aryl sulfonyl chlorides .
Physical And Chemical Properties Analysis
3-Methyl-1-nitro-1H-pyrazole has a molecular weight of 127.10 g/mol . It has a topological polar surface area of 63.6 Ų and a complexity of 122 . The compound has no rotatable bonds and three hydrogen bond acceptors .
Scientific Research Applications
Synthesis and Reactivity
3,4,5-Trinitro-1H-pyrazole, a derivative of 3-Methyl-1-nitro-1H-pyrazole, demonstrates significant reactivity, reacting with various substances such as ammonia, aliphatic amines, NH-azoles, phenols, thiols, and trifluoroethanol under mild conditions. This indicates its potential for creating diverse chemical compounds (Dalinger et al., 2013).
Heterocyclic Compound Applications
Pyrazole derivatives, including 3-Methyl-1-nitro-1H-pyrazole, are important nitrogen heterocyclic compounds with extensive applications in various fields. They are used in the synthesis of low melting point compounds like 3,4-dinitro pyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP), which have energy higher than TNT and lower sensitivity (Old Jun-lin, 2014).
Detonation Properties Study
Theoretical studies on 3,4,5-trinitro-1H-pyrazole (a related compound to 3-Methyl-1-nitro-1H-pyrazole) suggest its potential as a high-energy density material, with properties comparable to RDX and HMX. These findings are based on quantum chemical treatments examining its geometric and electronic structures, band gap, and detonation properties (Ravi et al., 2010).
Energetic Pyrazole Synthesis
A novel approach for synthesizing nitropyrazole bearing both furazan and trinitromethyl moieties has been established. This pyrazole derivative shows promising explosive properties, further expanding the application of 3-Methyl-1-nitro-1H-pyrazole in energetic materials (Dalinger et al., 2016).
Annular Tautomerism
Disubstituted 1H-pyrazoles, including those with methyl, amino, and nitro groups, exhibit annular tautomerism. This behavior influences the choice of tautomers and is impacted by internal hydrogen bonds, environmental factors, and substituents, shedding light on the chemical flexibility of pyrazole derivatives (Kusakiewicz-Dawid et al., 2019).
Safety And Hazards
While specific safety and hazard information for 3-Methyl-1-nitro-1H-pyrazole is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It’s also recommended to use personal protective equipment and ensure adequate ventilation .
Future Directions
Pyrazole derivatives, including 3-Methyl-1-nitro-1H-pyrazole, have attracted significant attention due to their diverse structural significance and biological activities . Future research directions include further exploration of the synthesis methods, structure-reactivity relationships, and biological activities of these compounds .
properties
IUPAC Name |
3-methyl-1-nitropyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-4-2-3-6(5-4)7(8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLZIVIPHUHRKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342398 | |
Record name | 3-Methyl-1-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-nitro-1H-pyrazole | |
CAS RN |
31163-84-5 | |
Record name | 3-Methyl-1-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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